molecular formula C29H42O11 B13436437 Treprostinil Acyl-beta-D-Glucuronide

Treprostinil Acyl-beta-D-Glucuronide

货号: B13436437
分子量: 566.6 g/mol
InChI 键: WGYOJYLHBMLVFP-KWXFKHRRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Treprostinil Acyl-beta-D-Glucuronide is a metabolite of treprostinil, a prostacyclin analog used primarily in the treatment of pulmonary arterial hypertension. This compound is formed through the process of acyl glucuronidation, a major metabolic conjugation reaction for carboxylic acid drugs in mammals .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Treprostinil Acyl-beta-D-Glucuronide involves the conjugation of treprostinil with glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include an aqueous environment with a suitable buffer to maintain pH stability .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for enzyme activity and product yield .

化学反应分析

Types of Reactions

Treprostinil Acyl-beta-D-Glucuronide primarily undergoes hydrolysis and transacylation reactions. These reactions are significant in the context of its metabolic stability and potential toxicity .

Common Reagents and Conditions

Common reagents used in the study of this compound reactions include various buffers to maintain pH, and specific enzymes like UGT for glucuronidation. The conditions often involve controlled temperatures and aqueous environments to mimic physiological conditions .

Major Products Formed

The major products formed from the reactions of this compound include its hydrolyzed forms and protein adducts, which are significant in understanding its pharmacokinetics and potential adverse effects .

作用机制

Treprostinil Acyl-beta-D-Glucuronide exerts its effects primarily through its parent compound, treprostinil. Treprostinil binds and activates the prostacyclin receptor, prostaglandin D2 receptor 1, and prostaglandin E2 receptor 2. This activation leads to the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels, promoting vasodilation and inhibition of platelet aggregation . The glucuronidation of treprostinil to form this compound is a detoxification pathway that aids in the excretion of the drug .

相似化合物的比较

Similar Compounds

Uniqueness

Treprostinil Acyl-beta-D-Glucuronide is unique due to its stability and longer half-life compared to other prostacyclin analogs. This stability allows for more consistent therapeutic effects and fewer dosing requirements .

生物活性

Treprostinil Acyl-beta-D-Glucuronide (TBG) is a metabolite of treprostinil, a prostacyclin analog primarily used in the treatment of pulmonary arterial hypertension (PAH). Understanding the biological activity of TBG is essential for assessing its pharmacological properties and therapeutic potential. This article delves into the mechanisms of action, pharmacokinetics, and biological effects of TBG, supported by relevant data tables and findings from recent studies.

Treprostinil and its metabolites, including TBG, exert their biological effects primarily through the activation of prostacyclin receptors (IP receptors), which are G-protein coupled receptors. The activation of these receptors leads to:

  • Increased intracellular cyclic AMP (cAMP) : This elevation promotes vasodilation and inhibits platelet aggregation.
  • Vasodilation : Direct effects on pulmonary and systemic arterial vascular beds.
  • Inhibition of inflammatory pathways : This contributes to the overall therapeutic effects in PAH.

TBG retains some of these biological activities, although its potency may differ compared to treprostinil itself. Research indicates that TBG can also influence various signaling pathways associated with vascular tone regulation and inflammation.

Pharmacokinetics

The pharmacokinetic profile of TBG is influenced by its parent compound, treprostinil. Key pharmacokinetic parameters include:

ParameterValue
BioavailabilityApproximately 100% (subcutaneous)
Volume of distribution14 L/70 kg
Protein binding~91% at clinically relevant concentrations
MetabolismPrimarily via liver (CYP2C8, CYP2C9)
Elimination half-lifeVaries based on administration route

TBG is formed through the glucuronidation of treprostinil, a process that can affect its activity and clearance from the body. Studies show that hepatic insufficiency significantly alters the pharmacokinetics of treprostinil and its metabolites, including TBG.

Biological Effects

Recent studies have highlighted several biological effects associated with TBG:

  • Vasodilatory Effects : TBG has been shown to promote vasodilation in isolated vascular tissues, contributing to its potential role in managing PAH.
  • Anti-inflammatory Properties : Similar to treprostinil, TBG may inhibit inflammatory pathways, which could be beneficial in conditions characterized by vascular inflammation.
  • Impact on Platelet Aggregation : TBG retains the ability to inhibit platelet aggregation, which is crucial in preventing thrombotic events in PAH patients.

Case Studies

A pilot study evaluated the pharmacogenomics of oral treprostinil and its metabolites, including TBG. The findings suggested that genetic variations could influence the efficacy and safety profiles of treprostinil therapy. Patients with specific genetic polymorphisms exhibited altered responses to treatment, emphasizing the importance of personalized medicine in PAH management .

属性

分子式

C29H42O11

分子量

566.6 g/mol

IUPAC 名称

(3S,6S)-6-[2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C29H42O11/c1-2-3-4-7-17(30)9-10-18-19-11-15-6-5-8-22(20(15)12-16(19)13-21(18)31)38-14-23(32)39-29-26(35)24(33)25(34)27(40-29)28(36)37/h5-6,8,16-19,21,24-27,29-31,33-35H,2-4,7,9-14H2,1H3,(H,36,37)/t16-,17?,18+,19-,21+,24?,25-,26?,27?,29+/m0/s1

InChI 键

WGYOJYLHBMLVFP-KWXFKHRRSA-N

手性 SMILES

CCCCCC(CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O[C@H]4C(C([C@@H](C(O4)C(=O)O)O)O)O)O)O

规范 SMILES

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。